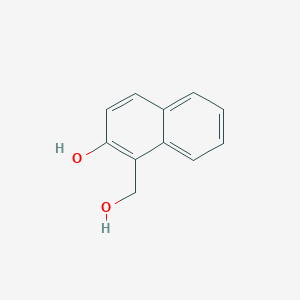

1-(Hydroxymethyl)naphthalen-2-ol

描述

属性

IUPAC Name |

1-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,12-13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGYFYNLSLYSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of naphthalen-2-ol. This reaction typically uses formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

化学反应分析

Types of Reactions: 1-(Hydroxymethyl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form 1-methyl-naphthalen-2-ol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: 1-(Carboxymethyl)naphthalen-2-ol.

Reduction: 1-Methyl-naphthalen-2-ol.

Substitution: 1-(Alkoxymethyl)naphthalen-2-ol.

科学研究应用

1-(Hydroxymethyl)naphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its cytotoxic and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 1-(Hydroxymethyl)naphthalen-2-ol exerts its effects varies depending on the application. In biological systems, it may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The hydroxyl and hydroxymethyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.

相似化合物的比较

1-(Diazenyl)naphthalen-2-ol Derivatives

- Example : (E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol forms square-planar Pd(II) complexes. The diazenyl (-N=N-) group facilitates metal coordination, with the ortho-substituted methoxy group influencing geometry and stability .

- Comparison : Unlike the hydroxymethyl group, diazenyl substituents enable chelation with transition metals, making them valuable in catalysis and materials science.

Hydrogen Bonding and Molecular Conformation

1-((2-Hydroxyphenylimino)methyl)naphthalen-2-ol

1-[(Piperidin-1-yl)methyl]naphthalen-2-ol

- Synthesis: Produced via Mannich reaction, introducing an aminomethyl (-CH₂-NR₂) group.

- Applications : Demonstrates antibacterial and antifungal activities, attributed to the basic amine moiety interacting with microbial enzymes .

Tautomerism in Azonaphthol Derivatives

1-[(Benzimidazolyl)diazenyl]naphthalen-2-ol

- Behavior: Exists predominantly in the ketohydrazone tautomeric form in solution and solid state, shifting to azoenol in the gas phase. Substituents like nitro groups stabilize specific tautomers .

- Comparison : The hydroxymethyl group is less likely to participate in tautomerism but may influence solubility and reactivity through steric or electronic effects.

Data Table: Key Properties of Selected Naphthalen-2-ol Derivatives

生物活性

1-(Hydroxymethyl)naphthalen-2-ol, a compound belonging to the naphthol family, is characterized by a hydroxymethyl group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₁H₁₂O₂. This compound has garnered attention for its potential biological activities, which could be attributed to its structural features that enhance chemical reactivity and interactions with biological targets.

Chemical Structure and Properties

The dual presence of hydroxymethyl and hydroxyl groups in this compound contributes to its unique chemical properties. These functional groups allow the compound to form hydrogen bonds and engage in π-π interactions, which may enhance its binding affinity to various enzymes and receptors. This characteristic positions it as a candidate for further exploration in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other naphthol derivatives. The following table summarizes key structural features and applications of related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Naphthol | Hydroxyl group at position 1 on naphthalene | Precursor in dyes and pesticides |

| 2-Naphthol | Hydroxyl group at position 2 on naphthalene | More reactive; used in dye production |

| 6-Hydroxymethyl-naphthalen-2-ol | Hydroxymethyl group at position 6 on naphthalene | Structural variant with different reactivity |

| 1-Hydroxynaphthalene | Hydroxyl group at position 1 on naphthalene | Similar reactivity but lacks hydroxymethyl group |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition of Neutrophil Respiratory Burst : A study investigated the inhibitory effects of related compounds on neutrophil activity, demonstrating that certain naphthol derivatives can significantly suppress superoxide anion generation in response to stimuli like fMLP (formylmethionyl-leucyl-phenylalanine) . This suggests a potential mechanism through which this compound might exert anti-inflammatory effects.

- Antioxidant Properties : Research has shown that compounds within the naphthol family possess antioxidant capabilities. For instance, studies indicate that these compounds can effectively scavenge free radicals, which may contribute to their protective effects against oxidative damage .

- Enzyme Modulation : The ability of similar compounds to interact with various enzymes has been documented, suggesting that this compound may also influence enzyme activities, potentially modulating metabolic processes .

常见问题

Q. What are the common synthetic routes for preparing 1-(Hydroxymethyl)naphthalen-2-ol?

The compound can be synthesized via nucleophilic substitution or hydroxylation of naphthalene derivatives. For example, a hydroxymethyl group can be introduced by reacting 2-naphthol with formaldehyde under alkaline conditions. This method parallels the methylation of 2-naphthol using methyl iodide and a base (e.g., K₂CO₃) in acetone or DMSO at elevated temperatures . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize side products.

Q. What spectroscopic techniques are employed for structural characterization?

Key techniques include:

Q. What are the known biological activities of this compound?

While direct studies on this compound are limited, structurally related naphthol derivatives exhibit antimicrobial, anti-inflammatory, and antitumor properties. For instance, 2-(furan-2-yl)naphthalen-1-ol derivatives show selective antibreast cancer activity in vitro . Biological assays (e.g., cytotoxicity testing) are recommended to evaluate specific activities.

Q. What safety precautions are required when handling this compound?

Based on analogous naphthol derivatives, acute toxicity (oral, dermal, inhalation) and chronic aquatic hazards are possible. Use personal protective equipment (gloves, goggles) and adhere to GHS guidelines (H302, H312, H332). Proper ventilation and waste disposal protocols are essential .

Q. How is purity assessed during synthesis?

Purity is verified via HPLC (reverse-phase C18 columns) or TLC (silica gel plates with UV visualization). Melting point analysis and elemental composition (CHNS/O) further confirm sample integrity.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis?

Regioselective hydroxymethylation requires careful control of reaction conditions:

Q. How do DFT calculations contribute to understanding electronic properties?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and charge distribution. For example, exact-exchange terms improve accuracy in predicting bond dissociation energies and redox potentials, aiding in the design of derivatives with tailored electronic profiles .

Q. What strategies resolve discrepancies in reported pharmacological data?

Contradictions in binding affinities often arise from assay variability (e.g., cell lines, concentration ranges). Standardized protocols (e.g., IC₅₀ determination using MTT assays) and comparative studies with structural analogs (e.g., 7-methyl or amino-substituted naphthols) clarify structure-activity relationships .

Q. How does voltammetry analyze redox behavior?

Cyclic voltammetry (CV) in aqueous-ethanolic solutions identifies oxidation/reduction peaks. For instance, thiazolylazo-naphthol derivatives exhibit distinct voltammetric responses in the presence of metal ions (e.g., Ni²⁺), enabling trace detection at ~1.3×10⁻⁷ M .

Q. How can SAR studies optimize therapeutic potential?

Structure-activity relationship (SAR) analysis involves systematic modification of functional groups (e.g., hydroxymethyl, halogen, alkyl chains) and evaluation of bioactivity. For example, replacing the hydroxymethyl group with a furan moiety in naphthol derivatives improved selectivity against breast cancer cells . High-throughput screening and molecular docking further refine target specificity.

Methodological Guidance

- For DFT Studies : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Include solvent effects (PCM model) for solution-phase properties .

- For SAR Optimization : Combine in silico docking (AutoDock Vina) with in vitro assays to prioritize derivatives with high binding scores and low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。